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Compound Name: Ervogastat

Cat. No.: B10831021

Ervogastat Research Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address potential conflicting or nuanced data in the Ervogastat research literature.
The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQSs)

Q1: Why did Ervogastat monotherapy not meet the primary endpoint in the Phase 2 MIRNA
trial for MASH?

A: In the Phase 2 MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) trial,
Ervogastat monotherapy at various doses did not meet the composite primary endpoint of
either MASH resolution without worsening of fibrosis or an improvement in fibrosis by at least
one stage without worsening of MASH.[1] While all experimental groups, including
monotherapy, showed greater effects on MASH resolution alone compared to placebo, the
combination therapy with the acetyl-CoA carboxylase (ACC) inhibitor Clesacostat was required
to meet the composite primary endpoint.[1] This suggests a potential synergistic effect is
needed to achieve a more robust histological improvement in both MASH resolution and
fibrosis in the patient population studied.

Q2: What is the clinical significance of the undesirable lipid profile observed with the
Ervogastat and Clesacostat combination therapy?
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A: The combination of Ervogastat and Clesacostat was associated with a "likely undesirable
fasting lipid and apolipoprotein profile".[1][2] This is a known mechanistic consequence of ACC
inhibitors like Clesacostat, which can lead to increased circulating triglycerides.[1] The co-
administration of Ervogastat, a diacylglycerol acyltransferase 2 (DGAT?2) inhibitor, is intended
to mitigate this effect by inhibiting the final step of triglyceride synthesis.[1][3] While the
combination therapy showed efficacy in the MIRNA trial, the impact on the lipid profile requires
careful monitoring and further investigation in larger and longer-term studies to assess any
potential cardiovascular risk.[2]

Q3: Why was no clinically significant drug-drug interaction (DDI) observed in vivo between
Ervogastat and Clesacostat despite in vitro predictions?

A:In vitro studies indicated a potential for a drug-drug interaction, as Ervogastat is a substrate
and potential inducer of the cytochrome P450 3A (CYP3A) enzyme, while Clesacostat is a
potential time-dependent inhibitor of CYP3A.[4][5][6] However, a Phase 1 study in healthy adult
participants (NCT03534648) found no clinically meaningful pharmacokinetic (PK) drug
interaction when Ervogastat and Clesacostat were co-administered.[4][5][6] Specifically, the
systemic exposures of Ervogastat remained unchanged in the presence of Clesacostat, and
while there was a slight decrease in Clesacostat exposure when co-administered with
Ervogastat, it was not considered clinically significant.[5][6] This highlights the importance of in
vivo studies to confirm in vitro findings, as the complex interplay of metabolic pathways in a
whole organism can sometimes differ from predictions based on isolated enzyme assays.

Troubleshooting Guides

Guide 1: Interpreting Efficacy Results in NASH Clinical Trials

When evaluating the efficacy of Ervogastat, it is crucial to consider the specific endpoints of
the clinical trial.

e Primary vs. Secondary Endpoints: The primary endpoint is the main result that is measured
to see if the treatment had an effect. In the MIRNA trial, this was a composite endpoint.[1]
Secondary endpoints provide additional information about the drug's effect.

» Monotherapy vs. Combination Therapy: As seen with Ervogastat, the efficacy can differ
significantly when used alone versus in combination with another agent.[1] The rationale for
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combination therapy, such as targeting multiple pathways in a complex disease like MASH,
should be considered.[7][8]

 Statistical Significance: Pay close attention to p-values and confidence intervals to determine
if the observed effects are statistically significant. For instance, in the MIRNA trial, the
improvement in fibrosis by one stage or more was not greater in any experimental group
compared with placebo.[1]

Guide 2: Managing Potential Metabolic Adverse Events in Preclinical Studies

Based on the clinical trial data for Ervogastat, researchers conducting preclinical studies
should be aware of potential metabolic adverse events.

 Lipid Profile Monitoring: Given the observed undesirable lipid profile with the combination
therapy, it is advisable to include comprehensive lipid panel assessments in preclinical
models.[1][2]

e Glucose Homeostasis: The most common adverse event in the MIRNA trial was "inadequate
control of diabetes".[1] Therefore, careful monitoring of glucose levels and insulin sensitivity
is recommended in animal models, especially those with a diabetic or pre-diabetic
phenotype.

Data Presentation

Table 1: Summary of Key Efficacy Endpoints from the Phase 2 MIRNA Trial
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Ervogastat 150 mg

Ervogastat 300 mg

Endpoint Placebo (n=34) + Clesacostat 5 mg + Clesacostat 10
(n=35) mg (n=30)
Composite Primary
38% 66% 63%

Endpoint

MASH Resolution w/o

Worsening of Fibrosis

All experimental
groups showed
greater effects than

placebo

Improvement in
Fibrosis =1 Stage w/o
Worsening of MASH

Not greater than
placebo in any

experimental group

Data sourced from the MIRNA Phase 2 trial results as reported in the literature.[2]

Table 2: Summary of Key Adverse Events from the Phase 2 MIRNA Trial

Ervogas Ervogas
tat 150 tat 300
Ervogas Ervogas Ervogas Ervogas
mg + mg +
Adverse Placebo tat25 tat 75 tat 150 tat 300
S (n=34) Clesaco Clesaco
ven n= m m m m
4 2 £ 2 stat 5 stat 10
(n=35) (n=48) (n=42) (n=31)
mg mg
(n=35) (n=30)
Inadequa
te control
; 12% 17% 10% 7% 6% 6% 7%
0
diabetes
Serious
Adverse 3% 3% 10% 2% 13% 14% 7%
Events
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Data represents the percentage of patients reporting the adverse event. Sourced from the

MIRNA Phase 2 trial results.[1]

Table 3: Summary of Pharmacokinetic Drug-Drug Interaction (DDI) Findings

Parameter

In Vitro Prediction

In Vivo Finding (Phase 1
Study)

Ervogastat Metabolism

Primarily metabolized by
CYP3A.[4]

No meaningful differences in
systemic Ervogastat exposures
when administered alone or
with Clesacostat.[5][6]

Ervogastat as an Enzyme

Inducer

Potential inducer of CYP3A.[4]
[5]

Mean systemic Clesacostat
exposures decreased by 12-
19% when co-administered
with Ervogastat.[5][6]

Clesacostat as an Enzyme
Inhibitor

Potential time-dependent
inhibitor of CYP3A.[4][5]

No clinically meaningful PK

drug interaction observed.[4][5]

Experimental Protocols

Phase 2 MIRNA Trial (NCT04321031)

o Objective: To assess the efficacy and safety of Ervogastat alone and in combination with

Clesacostat in adults with biopsy-confirmed MASH and fibrosis stage 2 or 3.[1]

e Design: Arandomized, double-blind, double-dummy, placebo-controlled, multicenter study.[1]

o Population: Adults with biopsy-confirmed MASH and F2-F3 fibrosis.[1]

« Intervention: Patients were randomized to receive various doses of Ervogastat

monotherapy, Ervogastat in combination with Clesacostat, or placebo for 48 weeks.[1]

e Primary Endpoint: A composite endpoint of either MASH resolution without worsening of

fibrosis or improvement in fibrosis by at least one stage without worsening of MASH,

assessed by liver biopsy at week 48.[1]
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o Key Assessments: Liver biopsies at baseline and week 48, safety and tolerability monitoring,
and assessment of metabolic parameters.[1][9]

Phase 1 DDI Trial (NCT03534648)

o Objective: To assess the safety and pharmacokinetic drug interactions following co-
administration of Clesacostat and Ervogastat in healthy participants.[4]

e Design: A Phase 1, non-randomized, open-label, fixed-sequence trial.[5]
o Population: Healthy adult participants.[4]

« Intervention: The study consisted of two cohorts. In Cohort 1, participants received
Clesacostat alone followed by co-administration with Ervogastat. In Cohort 2, participants
received Ervogastat alone followed by co-administration with Clesacostat.[5]

o Key Assessments: Pharmacokinetic profiles of both drugs were assessed at steady state
when given alone and in combination. Safety and tolerability were monitored throughout the
study.[4][5]

Visualizations
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Caption: Mechanism of action of Ervogastat and Clesacostat in the triglyceride synthesis
pathway.
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Caption: In vitro predictions vs. in vivo findings for the DDI between Ervogastat and
Clesacostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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literature]. BenchChem, [2025]. [Online PDF]. Available at:
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research-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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